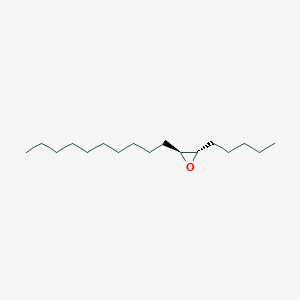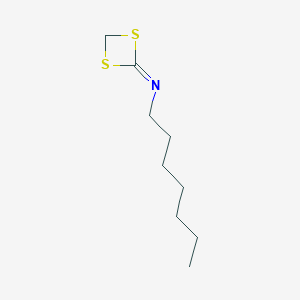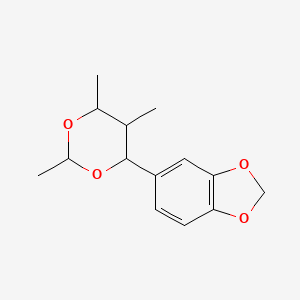
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- is an organic compound with a heterocyclic core. It is a derivative of Meldrum’s acid, which is known for its high reactivity and versatility in organic synthesis. This compound is characterized by the presence of a phenylseleno group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- typically involves the reaction of Meldrum’s acid with phenylselenyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the parent Meldrum’s acid derivative.
Substitution: The phenylseleno group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Meldrum’s acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- has several applications in scientific research:
Biology: Potential use in the study of selenium-containing compounds and their biological activities.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of selenium-based drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- involves the reactivity of the phenylseleno group. This group can undergo oxidation to form selenoxide, which can then participate in various elimination and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): A parent compound with similar reactivity but without the phenylseleno group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Another diketone with similar structural features but different reactivity.
Barbituric Acid (2,4,6-trioxohexahydropyrimidine): Shares some chemical properties but has a different core structure.
Uniqueness
1,3-Dioxane-4,6-dione, 2,2,5-trimethyl-5-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and application.
Eigenschaften
CAS-Nummer |
61245-11-2 |
|---|---|
Molekularformel |
C13H14O4Se |
Molekulargewicht |
313.22 g/mol |
IUPAC-Name |
2,2,5-trimethyl-5-phenylselanyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14O4Se/c1-12(2)16-10(14)13(3,11(15)17-12)18-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
GXTYUFWOPAMOOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(C(=O)O1)(C)[Se]C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14594833.png)


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)

![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)


![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)


![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
